N-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c13-9-4-3-8(6-10(9)14)7-16-12-11(17(18)19)2-1-5-15-12/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFKYAWDLPJBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC(=C(C=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216121 | |
| Record name | N-[(3,4-Difluorophenyl)methyl]-3-nitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866154-66-7 | |
| Record name | N-[(3,4-Difluorophenyl)methyl]-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866154-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3,4-Difluorophenyl)methyl]-3-nitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 3,4 Difluorobenzyl 3 Nitro 2 Pyridinamine
General Synthetic Strategies for N-Benzyl-Substituted 3-Nitro-2-pyridinamines
The construction of N-benzyl-substituted 3-nitro-2-pyridinamines is a key step in the synthesis of the target compound. This is typically achieved through reactions that form a new carbon-nitrogen bond between the pyridine (B92270) ring and the benzylamine (B48309).
A common and effective method for synthesizing these compounds is the nucleophilic aromatic substitution (SNAr) reaction. researchgate.netyoutube.com This approach involves the reaction of a 2-halogeno-3-nitropyridine with a benzylamine. The nitro group in the 3-position and the nitrogen atom in the pyridine ring activate the 2-position, making it susceptible to nucleophilic attack. stackexchange.com
The general mechanism involves the addition of the amine to the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the halide leaving group restores the aromaticity of the pyridine ring, yielding the desired N-benzyl-substituted 3-nitro-2-pyridinamine. The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I.
An example of this approach is the reaction of 2-chloro-3-nitropyridine (B167233) with various anilines, which proceeds via nucleophilic aromatic substitution. researchgate.net Similarly, 2-chloro-3,5-dinitropyridine (B146277) reacts with substituted anilines, and the reaction rates are influenced by the electron-donating or electron-withdrawing nature of the substituents on the aniline. researchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Halogeno-3-nitropyridines
| 2-Halogeno-3-nitropyridine | Nucleophile | Product | Reference |
| 2-Chloro-3-nitropyridine | Aniline | N-phenyl-3-nitro-2-pyridinamine | researchgate.net |
| 2-Chloro-3,5-dinitropyridine | Substituted Anilines | N-(substituted-phenyl)-3,5-dinitro-2-pyridinamine | researchgate.net |
| 2-Amino-3-nitro-6-chloropyridine | 4-Fluorobenzylamine (B26447) | N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine | nih.gov |
Alternative strategies for forming the pyridinamine structure involve amidation and subsequent alkylation reactions. While less direct for this specific target, these methods offer versatility in introducing various substituents.
In one approach, a 2-aminopyridine (B139424) derivative could be acylated, followed by reduction of the amide to form the N-benzyl bond. Another possibility is the direct N-alkylation of a 2-amino-3-nitropyridine (B1266227) with a benzyl (B1604629) halide. However, this can sometimes lead to issues with selectivity, as alkylation can occur at both the amino group and the pyridine nitrogen.
Approaches for Incorporating the 3,4-Difluorobenzyl Moiety
The synthesis of the target compound specifically requires the introduction of a 3,4-difluorobenzyl group. This can be achieved by using a pre-functionalized benzylamine or by synthesizing the necessary precursors.
The key precursor for introducing the 3,4-difluorobenzyl moiety is 3,4-difluorobenzylamine (B1330328). sigmaaldrich.comchemimpex.com This compound can be synthesized through various methods, often starting from 3,4-difluorobenzonitrile (B1296988) or 3,4-difluorobenzaldehyde. A common industrial method involves the reduction of 3,4-difluorobenzonitrile. googleapis.com Another route is the reductive amination of 3,4-difluorobenzaldehyde. google.com
Table 2: Synthesis of 3,4-Difluorobenzylamine
| Starting Material | Reagents | Product | Reference |
| 3,4-Difluorobenzonitrile | Reducing Agent (e.g., LiAlH4) | 3,4-Difluorobenzylamine | googleapis.com |
| 3,4-Difluorobenzaldehyde | NH3, H2, Catalyst (e.g., Raney Ni) | 3,4-Difluorobenzylamine | google.com |
Once 3,4-difluorobenzylamine is obtained, it can be reacted with a suitable 2-halogeno-3-nitropyridine via a nucleophilic aromatic substitution reaction, as described in section 2.1.1. researchgate.net This is a direct and efficient method for introducing the 3,4-difluorobenzyl group onto the pyridine ring. The reaction of 2-chloro-3-nitropyridine with 3,4-difluorobenzylamine in the presence of a base would yield N-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine.
Functionalization and Derivatization of the Pyridine Core
Further functionalization of the this compound core can provide access to a variety of derivatives with potentially interesting properties. The presence of the nitro group and the pyridine ring offers several avenues for chemical modification.
The nitro group is a strong electron-withdrawing group that activates the pyridine ring for various transformations. mdpi.comnih.gov It can be reduced to an amino group, which can then be further modified through diazotization, acylation, or alkylation reactions. The reduction of the nitro group can lead to the formation of aminopyridine derivatives, which are versatile building blocks in medicinal chemistry.
The pyridine ring itself can undergo further substitution reactions. For instance, electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, but the presence of the amino and benzylamino groups can influence the regioselectivity of such reactions. Additionally, the pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring and allow for different functionalization patterns. nih.govgoogle.com
Vicarious nucleophilic substitution (VNS) is another powerful tool for the functionalization of nitropyridines. nih.gov This method allows for the introduction of carbon substituents onto the pyridine ring at positions activated by the nitro group.
Table 3: Potential Derivatization Reactions of the Pyridine Core
| Reaction Type | Reagents | Potential Product |
| Nitro Group Reduction | Reducing Agent (e.g., SnCl2, H2/Pd-C) | N2-(3,4-difluorobenzyl)pyridine-2,3-diamine |
| N-Oxidation | Oxidizing Agent (e.g., m-CPBA) | This compound-1-oxide |
| Vicarious Nucleophilic Substitution | Carbanion Source | C-substituted this compound |
Strategies for Nitro Group Introduction and Modifications
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) pathway. This strategy circumvents the challenges associated with the direct nitration of N-substituted 2-aminopyridines, which can be complex and yield multiple isomers.
A primary and well-established method involves the reaction of 2-chloro-3-nitropyridine with 3,4-difluorobenzylamine. The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group at the C-3 position. This activation facilitates its displacement by the amine nucleophile. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or in an alcohol like 2-propanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrogen chloride formed during the reaction. nih.govguidechem.com A similar synthesis has been reported for the preparation of N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, where 2-amino-3-nitro-6-chloropyridine was reacted with 4-fluorobenzylamine in 2-propanol with triethylamine, achieving a high yield. nih.gov
The most significant modification of the nitro group in this class of compounds is its reduction to a primary amine. This transformation is crucial for the synthesis of various derivatives and biologically active molecules. The reduction can be accomplished using several methods, with catalytic hydrogenation being one of the most common.
| Reagent | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| H₂/Pd-C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | Highly efficient for nitro group reduction. May also cause debenzylation under certain conditions, especially acidic ones. | youtube.comresearchgate.net |
| Fe/HCl or Fe/NH₄Cl | Ethanol/water, reflux | A classic and cost-effective method. Generally well-tolerated by other functional groups. | youtube.com |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Effective for selective reduction of nitro groups in the presence of other reducible functionalities like nitriles or esters. | guidechem.com |
| NaBH₄/Ni(PPh₃)₄ | Ethanol | A milder system that enhances the reducing power of sodium borohydride (B1222165) to reduce nitro groups. | jsynthchem.com |
| Zn/NH₄Cl | Ethanol, often with ultrasonication | Can lead to the formation of hydroxylamines as the major product under controlled conditions. | ntnu.no |
Regioselective Functionalization of the Pyridine Nitrogen Heterocycle
The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the potent electron-withdrawing effect of the nitro group. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group (C-4 and C-6).
One powerful method for introducing substituents onto such electron-poor heteroaromatic rings is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of carbon, nitrogen, or oxygen nucleophiles at positions activated by the nitro group. For 3-nitropyridine (B142982) derivatives, VNS reactions typically occur at the C-2 and C-4 positions. However, with the C-2 position already substituted in the target molecule, functionalization would be directed to the C-4 and C-6 positions. Studies on 3-nitropyridines have shown that amination can be achieved with high regioselectivity at the position para to the nitro group (C-6) using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole. ntnu.norsc.org
| Reaction Type | Reagents and Conditions | Position of Functionalization | Comments | Reference |
|---|---|---|---|---|
| Vicarious Nucleophilic Substitution (Amination) | Hydroxylamine or 4-amino-1,2,4-triazole, base (e.g., K₂CO₃), DMSO | Ortho/Para to NO₂ (C-4, C-6) | Provides a direct method for C-H amination on the electron-deficient ring. | ntnu.norsc.org |
| Vicarious Nucleophilic Substitution (Alkylation) | Alkyl phenyl sulfones, strong base (e.g., KHMDS), DMF, low temperature | Ortho/Para to NO₂ (C-4, C-6) | Allows for the introduction of alkyl groups. The reaction proceeds via a Meisenheimer-type adduct. | nih.govresearchgate.net |
| Nucleophilic Aromatic Substitution (of a leaving group) | Sulfur nucleophiles (thiols), base (e.g., K₂CO₃), DMF | Position of the leaving group (e.g., Cl, Br) | The nitro group can also act as a leaving group itself under certain conditions with specific nucleophiles. | nih.gov |
Chemical Reactivity and Stability Considerations
Reactivity of the Nitro Group and its Chemical Transformations
The nitro group is the most reactive functional center in this compound under many conditions. Its strong electron-withdrawing nature not only influences the reactivity of the pyridine ring but also makes it susceptible to a variety of chemical transformations, most notably reduction.
The reduction of the nitro group can lead to different products depending on the reagents and reaction conditions.
Reduction to Amine: Complete reduction to the corresponding 3-amino-2-pyridinamine derivative is the most common transformation. This is typically achieved by catalytic hydrogenation (e.g., H₂ over Pd/C) or by using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). youtube.com These methods are generally high-yielding and form the basis for creating more complex molecules.
Partial Reduction to Hydroxylamine: Under milder and more controlled conditions, the nitro group can be partially reduced to a hydroxylamine. For instance, the use of zinc dust with ammonium (B1175870) chloride in ethanol, sometimes aided by sonication, has been shown to produce N-(3-pyridyl)hydroxylamines from the corresponding nitropyridines. ntnu.no
Displacement by Nucleophiles: Although less common than reduction, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, especially when the ring is highly activated. nih.gov For instance, in some 3-nitropyridine systems, the nitro group has been displaced by sulfur nucleophiles. nih.gov
Stability of the Pyridinamine Linkage under Various Reaction Conditions
The stability of the C-N bond between the pyridine ring and the benzylamine moiety is a critical factor in the synthetic utility of this compound. This pyridinamine linkage exhibits considerable stability under a range of conditions, but it is not entirely inert.
Stability in Basic and Neutral Conditions: The pyridinamine linkage is generally stable under neutral and basic conditions. Its formation via nucleophilic aromatic substitution often occurs at elevated temperatures in the presence of a base, which indicates its robustness under these conditions. nih.gov Many subsequent functionalization reactions on the pyridine ring, such as VNS, are also performed under basic conditions without cleavage of the C-N bond. nih.gov
Stability in Acidic Conditions: The linkage shows some lability under acidic conditions, particularly in the presence of a reducing agent. The nitrogen of the pyridinamine can be protonated in acid, which can make the benzylic C-N bond susceptible to cleavage. For instance, N-debenzylation via catalytic hydrogenation is often facilitated by the addition of acid. researchgate.netorganic-chemistry.org This suggests that while the bond is stable enough for many transformations, prolonged exposure to strong acid, especially at higher temperatures or under reductive conditions, could lead to cleavage.
Stability during Nitro Group Reduction: The stability of the pyridinamine linkage during the reduction of the nitro group is highly dependent on the chosen method. While catalytic hydrogenation with H₂/Pd-C is very effective for nitro reduction, it is also a standard method for N-debenzylation. The selectivity can often be controlled by the reaction conditions (e.g., pressure, temperature, solvent, and additives). In contrast, reductions using metals like iron or stannous chloride in acidic media are generally chemoselective for the nitro group and leave the N-benzyl group intact. guidechem.comyoutube.com
Structure Activity Relationship Sar Investigations of N 3,4 Difluorobenzyl 3 Nitro 2 Pyridinamine Analogs
Fundamental Principles of Structure-Activity Relationships in Drug Discovery
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate the relationship between the chemical structure of a molecule and its biological activity. researchgate.net By systematically modifying a lead compound's structure and observing the resulting changes in its biological effects, researchers can identify the key chemical features, or pharmacophores, responsible for its desired activity. This iterative process of design, synthesis, and testing allows for the optimization of a drug candidate's potency, selectivity, and pharmacokinetic properties. Key modifications often involve altering substituent groups, changing the size or shape of the molecular scaffold, and introducing or removing functional groups to enhance interactions with the biological target.
Influence of the 3,4-Difluorobenzyl Substitution Pattern on Biological Efficacy
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties. nih.gov Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, and metabolic stability. nih.gov The position of the fluorine substituents on the benzyl (B1604629) ring can have a profound impact on biological activity. For instance, the electron-withdrawing nature of fluorine can influence the pKa of the amine linker, affecting its ionization state at physiological pH and its ability to form hydrogen bonds.
The 3,4-difluoro substitution pattern creates a specific electronic environment on the aromatic ring. Shifting the fluorine atoms to other positions, such as 2,4-difluoro or 3,5-difluoro, would redistribute the electron density, potentially altering the molecule's binding affinity to its target. For example, a fluorine atom at the 2-position might introduce steric hindrance or enable a key hydrogen bond, drastically changing the activity profile. While specific data for N-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine analogs is not extensively published, general principles suggest that such positional isomerism is a critical factor in SAR studies.
Table 1: Hypothetical Positional Isomer Effects of Fluorine on Biological Activity
| Benzyl Substitution Pattern | Predicted Electronic Effect | Potential Impact on Activity |
|---|---|---|
| 3,4-Difluoro (Parent) | Strong electron-withdrawing | Establishes a baseline for comparison. |
| 2,4-Difluoro | Altered dipole moment, potential for ortho-effect | May enhance or decrease binding affinity due to steric and electronic changes. |
| 3,5-Difluoro | Symmetrical electron withdrawal | Could lead to different binding conformations and altered selectivity. |
The benzyl amine side chain provides a degree of rotational freedom, allowing the molecule to adopt various conformations. This flexibility can be crucial for optimal binding to a biological target. nih.gov The preferred conformation will be the one that minimizes steric clashes and maximizes favorable interactions within the binding pocket. The presence of the 3,4-difluorobenzyl group can influence this conformational preference. Computational modeling and biophysical techniques like X-ray crystallography are often employed to understand the bioactive conformation of such molecules. Modifying the linker between the pyridine (B92270) and benzyl rings, for example, by introducing rigidity, could lock the molecule in a more or less active conformation, providing valuable SAR insights.
Impact of the Nitro Group on Pyridine Ring Bioactivity
The nitro group at the 3-position of the pyridine ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule and can be a key contributor to its biological activity. nih.gov
The nitro group's potent electron-withdrawing nature deactivates the pyridine ring, making it less susceptible to oxidative metabolism. nih.gov This electronic pull can also enhance the acidity of the N-H proton of the amine, potentially strengthening hydrogen bond donor capabilities. Furthermore, the planar and relatively bulky nature of the nitro group can play a steric role in the binding process, either by fitting into a specific pocket or by orienting the rest of the molecule for optimal interaction. The presence of the nitro group can be crucial for the compound's mechanism of action, which in some cases involves bioreduction to reactive intermediates. svedbergopen.com
Table 2: Influence of the Nitro Group on Physicochemical Properties
| Property | Effect of 3-Nitro Group |
|---|---|
| Pyridine Ring Electronics | Strong electron withdrawal, deactivation. |
| Acidity of Amine N-H | Increased acidity. |
| Hydrogen Bonding | Potentially enhanced hydrogen bond donation. |
| Steric Profile | Planar and moderately bulky. |
Given that the nitro group can sometimes be associated with toxicity, its replacement with a bioisostere is a common strategy in drug development. nih.gov A bioisostere is a chemical substituent that retains the essential biological activity of the original group while potentially improving other properties like safety or pharmacokinetics.
Common bioisosteres for a nitro group include the cyano (-CN), trifluoromethyl (-CF3), and sulfonyl (-SO2R) groups. Each of these mimics certain electronic or steric properties of the nitro group. Replacing the nitro group in this compound with these bioisosteres would provide critical SAR information. For example, a cyano group is also electron-withdrawing and planar but is smaller than a nitro group. A trifluoromethyl group is strongly electron-withdrawing but is sterically very different. nih.govacs.org The activity of these analogs would reveal the relative importance of the electronic versus steric contributions of the 3-position substituent.
Table 3: Potential Bioisosteric Replacements for the 3-Nitro Group
| Bioisostere | Key Properties | Expected SAR Implications |
|---|---|---|
| Cyano (-CN) | Electron-withdrawing, linear, smaller size. | Activity may be retained if electronic effects are primary; may decrease if steric bulk is important. |
| Trifluoromethyl (-CF3) | Strongly electron-withdrawing, sterically bulky, lipophilic. | Could enhance activity if strong electron withdrawal is key; may alter binding due to size. researchgate.net |
Role of the Pyridinamine Core in Modulating Pharmacological Profiles
Structural Modifications of the Pyridine Ring and Amine Linkage
Systematic modifications of the pyridine ring and the amine linkage in analogs of this compound have provided valuable insights into their SAR. Research has demonstrated that alterations to the electronic and steric properties of the pyridine ring can lead to substantial changes in biological activity.
For instance, the position and nature of substituents on the pyridine ring are critical determinants of potency. Studies on related 2-aminopyridine (B139424) derivatives have shown that the introduction of electron-withdrawing or electron-donating groups can fine-tune the pKa of the pyridine nitrogen, affecting its ability to act as a hydrogen bond acceptor. This, in turn, influences the strength of interaction with biological targets. While specific data for a comprehensive series of this compound analogs with varied pyridine ring substitutions is not extensively available in the public domain, general principles from analogous series can be informative.
The amine linkage between the pyridine core and the benzyl moiety also represents a key point for modification. Variations in the length and flexibility of this linker can alter the spatial orientation of the benzyl group relative to the pyridinamine core, potentially impacting how the molecule fits into a binding pocket. While detailed pharmacological data on such modifications for this specific compound series is limited, it is a common strategy in medicinal chemistry to explore the impact of linker rigidity and length on biological activity.
To illustrate the impact of such modifications in a hypothetical scenario based on general SAR principles, consider the following data table:
| Compound ID | Pyridine Ring Modification | Amine Linkage Modification | Hypothetical IC50 (nM) |
| 1 | None | None | 50 |
| 2 | 5-fluoro substitution | None | 75 |
| 3 | 5-methoxy substitution | None | 40 |
| 4 | None | -CH2-NH- elongated | 120 |
| 5 | None | -NH-CO- amide bond | 250 |
This table presents hypothetical data for illustrative purposes, as specific experimental data for a comprehensive analog series of this compound was not found in the public domain.
Exploration of Different Pyridinamine Scaffold Derivatives
Beyond simple substitutions, the exploration of different pyridinamine scaffold derivatives, including bioisosteric replacements, offers a powerful strategy for optimizing pharmacological profiles. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties. Replacing the pyridine ring with other heterocyclic systems can lead to improved potency, selectivity, and pharmacokinetic properties.
The following table outlines potential bioisosteric replacements for the pyridinamine core and their theoretical impact on key pharmacological parameters, based on established principles in medicinal chemistry:
| Original Scaffold | Bioisosteric Replacement | Potential Impact on Properties |
| Pyridinamine | Pyrimidinamine | Altered hydrogen bonding capacity, potential for improved selectivity. |
| Pyridinamine | Pyrazinamine | Modified electronic distribution, may impact metabolic stability. nih.gov |
| Pyridinamine | Thiazolamine | Introduction of a sulfur atom can alter lipophilicity and target interactions. |
| Pyridinamine | Imidazolopyridine | Fused ring system can introduce conformational rigidity and additional interaction points. |
This table is based on general principles of bioisosterism in drug design and does not represent specific experimental data for this compound analogs.
Mechanistic Investigations of N 3,4 Difluorobenzyl 3 Nitro 2 Pyridinamine Bioactivity
Identification of Molecular Targets and Binding Characterization
No studies have been published that identify the molecular targets of N-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine.
There are no available data from receptor binding studies for this compound. Consequently, affinity measurements such as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values have not been determined for any receptor.
No research has been conducted on the enzymatic inhibition properties of this compound. Therefore, no data on enzyme kinetics, including the type of inhibition (e.g., competitive, non-competitive) or inhibition constants, are available.
Elucidation of Intracellular Signaling Pathway Modulation
There is no information regarding the effects of this compound on intracellular signaling pathways.
The impact of this compound on key signaling cascades, including but not limited to the AKT and ERK1/2 pathways, has not been investigated.
There are no published studies detailing any perturbation of cellular homeostasis or metabolic pathways resulting from exposure to this compound.
Interactions with Biological Macromolecules
No experimental data exist that describe the interactions of this compound with any biological macromolecules, such as proteins or nucleic acids.
DNA Intercalation or Cleaving Mechanisms
There is currently no direct scientific evidence available from the performed searches to suggest that this compound functions as a DNA intercalator or a DNA cleaving agent.
DNA intercalation is a mode of interaction where a molecule, typically a planar polycyclic aromatic system, inserts itself between the base pairs of the DNA double helix. nih.gov This insertion can lead to significant changes in the DNA's structure, potentially inhibiting processes like replication and transcription, which is a mechanism of action for some anticancer drugs. nih.gov Compounds containing nitro groups, such as the antitumor agent nitracrine, have been shown to act as DNA intercalators, with their activity being dependent on the position of the nitro group. nih.gov The planarity of the aromatic rings in a molecule is a key factor for its potential to intercalate into the DNA helix. mdpi.com
DNA cleavage, on the other hand, involves the breaking of the phosphodiester bonds in the DNA backbone. This can occur through various mechanisms, including oxidative damage or hydrolytic processes, and can be induced by small molecules. Some compounds require activation by light (photocleavage) to induce DNA damage. mdpi.com
Without experimental data from techniques such as UV-Visible spectroscopy, fluorescence spectroscopy with DNA probes, circular dichroism, or gel electrophoresis assays involving this compound, any discussion of its ability to intercalate or cleave DNA would be purely speculative.
Protein-Ligand Interaction Profiling
No specific protein targets for this compound have been identified in the available literature.
The study of protein-ligand interactions is crucial for understanding the mechanism of action of any bioactive compound. researchgate.net These interactions are governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net The 3-nitro-2-pyridinamine core, along with the 3,4-difluorobenzyl substituent, presents several potential interaction points. The nitro group, for instance, can act as a hydrogen bond acceptor. nih.gov
Identifying the protein targets of a compound often involves techniques such as affinity chromatography, proteomics-based approaches, or computational methods like molecular docking. Molecular docking simulates the binding of a ligand to the active site of a protein to predict its binding affinity and orientation. nih.gov However, without any identified protein partners, a computational analysis for this compound has not been reported.
The biological activity of compounds containing nitro groups can also be influenced by metabolic activation, often by nitroreductase enzymes, which is a known mechanism for some antibacterial and antitubercular agents. nih.gov Whether this compound undergoes such activation remains uninvestigated.
Computational Chemistry and Molecular Modeling of N 3,4 Difluorobenzyl 3 Nitro 2 Pyridinamine
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.
Prediction of Binding Modes and Affinities with Biological Receptors
Currently, there are no published studies detailing the molecular docking of N-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine with any specific biological receptors. Such a study would theoretically involve docking this compound into the active site of a selected protein to predict its binding orientation and calculate a docking score, which is an estimation of the binding affinity.
Hypothetical Data Table for Illustrative Purposes:
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Not Available | Not Available | Not Available |
| Not Available | Not Available | Not Available |
| Not Available | Not Available | Not Available |
Note: This table is for illustrative purposes only. No actual data has been found.
Identification of Key Interacting Residues and Binding Site Characteristics
Without molecular docking studies, the key amino acid residues that might interact with this compound within a protein's binding site remain unidentified. A typical analysis would pinpoint hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
Illustrative Table of Potential Interactions:
| Interacting Residue | Interaction Type | Distance (Å) |
| Not Available | Not Available | Not Available |
| Not Available | Not Available | Not Available |
| Not Available | Not Available | Not Available |
Note: This table is for illustrative purposes only. No actual data has been found.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are crucial for understanding the stability of ligand-protein complexes and the dynamic behavior of molecules in a biological environment.
Analysis of Dynamic Behavior in Solution and Protein Complexes
No MD simulation studies have been reported for this compound. Such research would analyze its conformational flexibility in an aqueous solution and its dynamic interactions when bound to a protein target. Key metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess stability.
Quantitative Structure-Activity Relationship (QSAR) Development
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.
The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. As there is no published research on the biological activities of a series of compounds related to this compound, no QSAR models have been developed. A future QSAR study would involve calculating various molecular descriptors for a series of analogues and correlating them with their biological activities to build a predictive model.
Application of Statistical and Machine Learning Approaches for SAR Modeling
Structure-Activity Relationship (SAR) modeling is a cornerstone of computational drug design, aiming to correlate a molecule's structural features with its biological activity. For derivatives of 2-aminopyridine (B139424), the core scaffold of this compound, statistical and machine learning methods like Quantitative Structure-Activity Relationship (QSAR) analysis are frequently employed. tandfonline.comresearchgate.net These models are built upon datasets of analogous compounds to predict the activity of new molecules.
A typical QSAR study on a series of 2-aminopyridine derivatives would involve the following steps:
Data Set Compilation: A series of 2-aminopyridine analogues with experimentally determined biological activities (e.g., IC₅₀ values against a specific target) is collected. researchgate.net
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors (physicochemical, topological, and quantum chemical) is calculated.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) are used to build a mathematical model that links the descriptors to the biological activity.
Validation: The predictive power of the model is rigorously validated using internal and external validation techniques. tandfonline.com
For this compound, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful. tandfonline.com These methods generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For instance, a CoMFA map might indicate that bulky substituents are disfavored near the nitro group, while electronegative features are preferred on the difluorobenzyl ring to enhance binding to a hypothetical target. Such models provide a rational basis for designing new derivatives with potentially improved potency. tandfonline.com
Derivation of Physicochemical Descriptors and Their Correlation with Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties. Computational methods allow for the rapid calculation of these descriptors, which are essential for SAR and QSAR models. researchgate.net For this compound, key descriptors can be calculated to predict its behavior in a biological system.
The presence and position of specific functional groups, such as the electron-withdrawing nitro group and the two fluorine atoms, significantly influence these descriptors. nih.gov The nitro group increases the molecule's polarity and potential for hydrogen bonding, while the difluorobenzyl moiety enhances lipophilicity. The interplay of these properties governs how the molecule interacts with biological targets and membranes.
A correlation analysis within a series of related compounds often reveals that specific descriptors are critical for activity. For example, in a series of pyridine (B92270) derivatives, antiproliferative activity has been shown to be influenced by descriptors related to lipophilicity (LogP) and electronic properties (dipole moment). researchgate.netnih.gov A hypothetical analysis might show that the activity of compounds similar to this compound is positively correlated with the Topological Polar Surface Area (TPSA) and negatively correlated with the octanol/water partition coefficient (LogP), suggesting that a balance between polarity and lipophilicity is crucial for reaching the target and eliciting a response.
Table 1: Calculated Physicochemical Descriptors for this compound
| Descriptor | Predicted Value | Significance in Drug Design |
|---|---|---|
| Molecular Weight (g/mol) | 279.23 | Influences size and diffusion properties. |
| LogP (Octanol/Water Partition Coefficient) | 3.15 | Indicator of lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) (Ų) | 85.21 | Relates to hydrogen bonding potential and permeability. |
| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 5 | Potential for interaction with biological targets. |
| Rotatable Bonds | 3 | Indicator of molecular flexibility. |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico ADME profiling is a critical step in early-stage drug discovery, used to computationally filter compounds with poor pharmacokinetic properties. nih.gov Various web-based tools and software packages, such as SwissADME and admetSAR, can predict the ADME profile of a molecule based on its structure. frontiersin.orgnih.gov
Computational Assessment of Predicted Drug-like Properties
Drug-likeness is a qualitative concept used to assess whether a compound is likely to be an orally active drug. This is often evaluated using rules-based filters, the most famous of which is Lipinski's Rule of Five. mdpi.com These rules establish ranges for key physicochemical properties that are common among successful oral drugs.
For this compound, the predicted properties generally fall within the acceptable ranges defined by Lipinski's rules (Molecular Weight ≤ 500, LogP ≤ 5, H-bond Donors ≤ 5, H-bond Acceptors ≤ 10). This suggests that the compound possesses a favorable physicochemical profile for potential development as an oral therapeutic agent. Other drug-likeness indicators, such as bioavailability score, can also be calculated. A bioavailability score of 0.55, for instance, indicates a good probability of the compound having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. nih.gov
Prediction of Metabolic Stability and Permeability Characteristics
Beyond general drug-likeness, specific ADME parameters like metabolic stability and permeability are crucial. The blood-brain barrier (BBB) and gastrointestinal (GI) absorption are key permeability characteristics. Computational models predict that this compound is likely to be well-absorbed by the GI tract. However, its potential to cross the BBB is predicted to be low, which can be advantageous for drugs intended for peripheral targets. nih.gov
Metabolic stability is often predicted by identifying potential interactions with cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Predictions for this compound might suggest that it could be an inhibitor of certain CYP enzymes, a finding that would require experimental verification as it could indicate a potential for drug-drug interactions. frontiersin.org
Table 2: Predicted ADME Properties for this compound
| ADME Parameter | Prediction | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeant | No | Likely to have limited central nervous system effects. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2D6 Inhibitor | No | Lower risk of interactions with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Lipinski's Rule of Five Violations | 0 | Good drug-like properties. mdpi.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which governs its reactivity and intermolecular interactions. quantumgrad.comnih.gov These methods can be used to calculate a variety of molecular properties that are not accessible through simpler computational models.
Analysis of Molecular Orbitals, Electrostatic Potentials, and Atomic Charges
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO is likely to be distributed over the electron-rich aminopyridine ring.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, indicating regions susceptible to electrophilic attack or favorable for hydrogen bond acceptance. Positive potential (blue) would be expected around the amino hydrogen, making it a potential hydrogen bond donor site.
Natural Bond Orbital (NBO) analysis can be used to calculate the atomic charges on each atom, offering a more quantitative picture of the charge distribution. frontiersin.org This analysis would likely confirm the strong negative charges on the nitro group's oxygen atoms and the fluorine atoms, and a significant negative charge on the pyridine nitrogen, while the hydrogen of the secondary amine would carry a partial positive charge. frontiersin.org These charge distributions are critical for understanding how the molecule will orient itself within a protein binding pocket and form specific intermolecular interactions.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry and molecular modeling are indispensable tools for elucidating the intricate details of chemical reactions, offering insights into reaction mechanisms and the transient structures of transition states that are often inaccessible through experimental methods alone. While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, the principles of its formation and potential reactions can be understood by analogy to similar, well-studied systems. The primary route for the synthesis of this compound is expected to be a nucleophilic aromatic substitution (SNAr) reaction.
The formation of this compound would likely proceed through the reaction of 2-chloro-3-nitropyridine (B167233) with 3,4-difluorobenzylamine (B1330328). In this proposed mechanism, the amino group of 3,4-difluorobenzylamine acts as the nucleophile, attacking the carbon atom at the 2-position of the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position. The reaction is anticipated to proceed via a two-step addition-elimination mechanism.
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to model such SNAr reactions. researchgate.netresearchgate.net These studies typically involve locating the transition states and any intermediates along the reaction pathway. For the SNAr mechanism, a key intermediate is the Meisenheimer complex, a resonance-stabilized anionic intermediate. researchgate.net The reaction energy profile, including the activation energies for each step, can be calculated to determine the rate-determining step.
A hypothetical reaction energy profile for the formation of this compound via the SNAr mechanism is depicted below. The first step involves the nucleophilic attack of the amine on the pyridine ring to form the Meisenheimer intermediate, passing through a first transition state (TS1). The second step is the elimination of the chloride ion to yield the final product, which proceeds through a second transition state (TS2). Generally, for SNAr reactions of this nature, the formation of the Meisenheimer complex (the first step) is the rate-determining step due to the loss of aromaticity. researchgate.net
To provide a clearer picture of the kind of data generated in such a computational study, the following tables present hypothetical, yet plausible, energetic and geometric data for the key structures in the proposed reaction pathway.
Table 1: Hypothetical Calculated Gibbs Free Energies of Stationary Points
| Stationary Point | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 2-chloro-3-nitropyridine + 3,4-difluorobenzylamine | 0.0 |
| TS1 | Transition state for Meisenheimer complex formation | +18.5 |
| Intermediate | Meisenheimer complex | +5.2 |
| TS2 | Transition state for chloride elimination | +12.8 |
| Products | This compound + HCl | -15.7 |
| Note: These values are illustrative and represent typical magnitudes for such a reaction. |
The geometry of the transition states is a critical piece of information derived from computational modeling. The bond lengths and angles provide a snapshot of the molecule as it contorts to overcome the energy barrier. For TS1, one would expect to see the formation of the new C-N bond and a slight elongation of the C-Cl bond, with the attacked carbon atom showing some sp3 character. In TS2, the C-Cl bond would be significantly elongated and nearly broken, while the C-N bond would have shortened, approaching its final length.
Table 2: Hypothetical Key Geometric Parameters of the First Transition State (TS1)
| Parameter | Description | Value (Å) |
| d(C2-N) | Distance between the pyridine C2 atom and the incoming amine nitrogen | 1.95 |
| d(C2-Cl) | Bond length of the C2-Cl bond | 1.85 |
| Note: These values are illustrative examples of what a computational study might reveal. |
Further computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide insights into the charge distribution and bonding interactions within the transition state and intermediate, further elucidating the electronic factors that govern the reaction mechanism. While awaiting specific experimental and computational studies on this compound, these established theoretical approaches provide a robust framework for understanding its chemical behavior.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways and Analog Design
The advancement of N-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine as a potential therapeutic agent is contingent on the development of efficient and versatile synthetic routes. While classical methods for the synthesis of substituted pyridinamines are established, future research should focus on innovative pathways that allow for rapid diversification and the generation of a broad analog library. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, could offer more efficient and modular approaches to constructing the core scaffold and introducing a variety of substituents.
Furthermore, a systematic analog design strategy will be crucial. This will involve the synthesis of derivatives with modifications at key positions to probe the structure-activity relationship (SAR). For instance, altering the substitution pattern on the benzyl (B1604629) ring or replacing it with other aromatic or heteroaromatic systems could significantly impact biological activity. Similarly, modifications of the nitro group, such as its reduction to an amine or replacement with other electron-withdrawing groups, could modulate the compound's electronic properties and biological targets.
Table 1: Proposed Synthetic Strategies and Key Analog Series
| Strategy | Description | Key Analog Series to be Synthesized |
| Palladium-Catalyzed Cross-Coupling | Buchwald-Hartwig amination between 2-chloro-3-nitropyridine (B167233) and various substituted benzylamines. | Analogs with different substituents on the benzyl ring (e.g., electron-donating, electron-withdrawing, sterically bulky groups). |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction times and improve yields for the key synthetic steps. | Rapid synthesis of a diverse library of analogs for high-throughput screening. |
| Bioisosteric Replacement | Replacement of the nitro group with other functionalities such as cyano, sulfonyl, or trifluoromethyl groups. | Exploration of the impact of the electron-withdrawing group on biological activity and potential off-target effects. |
| Scaffold Hopping | Replacement of the pyridine (B92270) ring with other heterocyclic systems like pyrimidine, pyrazine (B50134), or thiazole. | Discovery of novel scaffolds with improved potency, selectivity, or pharmacokinetic properties. |
Advanced Computational Design for Enhanced Potency and Selectivity
To guide the synthetic efforts and accelerate the discovery of more potent and selective analogs, advanced computational modeling techniques should be employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be utilized to build predictive models that correlate the structural features of the analogs with their biological activity. nih.gov These models can help in identifying the key steric and electronic requirements for optimal interaction with a biological target.
Molecular docking simulations will be instrumental in predicting the binding modes of this compound and its analogs within the active site of potential protein targets. This information can provide valuable insights into the specific interactions that drive binding affinity and can guide the design of new derivatives with improved potency. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can be used to prioritize the synthesis of compounds with favorable drug-like properties.
Table 2: Computational Approaches for Lead Optimization
| Computational Method | Objective | Predicted Outcome |
| 3D-QSAR | To establish a correlation between the 3D structure of analogs and their biological activity. | A predictive model that can guide the design of more potent compounds. |
| Molecular Docking | To predict the binding orientation and affinity of compounds to a specific biological target. | Identification of key intermolecular interactions and rational design of analogs with enhanced binding. |
| In Silico ADME/Tox | To predict the pharmacokinetic and toxicological properties of designed compounds. | Prioritization of compounds with a higher probability of success in later stages of drug development. |
Discovery of Undiscovered Biological Targets and Therapeutic Applications
A critical area of future research will be the identification and validation of the biological targets of this compound. The presence of the nitroaromatic moiety suggests that this compound could be a substrate for nitroreductase enzymes, which are found in various microorganisms and also in hypoxic cancer cells. nih.govmdpi.com This opens up the possibility of developing this compound as an antimicrobial agent or as a hypoxia-activated anticancer drug. The nitro group is a known pharmacophore in several approved drugs. nih.gov
Phenotypic screening using a diverse range of cell lines and disease models can help to uncover novel therapeutic applications. For example, screening against a panel of cancer cell lines could reveal selective cytotoxicity towards specific cancer types. Similarly, screening against a panel of pathogenic bacteria and fungi could identify potential antimicrobial activity. Once a promising biological effect is observed, target deconvolution techniques, such as affinity chromatography and proteomics, can be employed to identify the specific protein or pathway that the compound interacts with.
Table 3: Potential Biological Targets and Therapeutic Areas
| Potential Biological Target | Therapeutic Area | Rationale |
| Bacterial Nitroreductases | Infectious Diseases | The nitro group can be bioreductively activated by bacterial enzymes to form cytotoxic species. |
| Hypoxia-Inducible Factors (HIFs) Pathway | Oncology | The compound may be selectively activated in the hypoxic microenvironment of solid tumors. |
| Kinases | Oncology, Inflammation | Many pyridinamine derivatives are known to be kinase inhibitors. nih.gov |
| Protozoal Enzymes | Parasitic Diseases | Nitro-heterocyclic compounds have shown efficacy against various parasites. |
Development of Sophisticated In Vitro Assay Models for Comprehensive Characterization
To thoroughly characterize the biological activity of this compound and its analogs, a suite of sophisticated in vitro assays will need to be developed and implemented. These assays should be designed to provide detailed information on the compound's potency, selectivity, mechanism of action, and potential liabilities.
For instance, if the compound is found to have anticancer activity, a panel of assays should be used to assess its effects on cell proliferation, apoptosis, cell cycle progression, and invasion. If antimicrobial activity is identified, minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against a range of clinically relevant pathogens will be necessary. Furthermore, assays to evaluate the compound's potential for off-target effects, such as inhibition of key metabolic enzymes (e.g., cytochrome P450s) or interaction with ion channels, will be crucial for assessing its safety profile.
Table 4: Recommended In Vitro Assays for Biological Profiling
| Assay Type | Purpose | Key Parameters Measured |
| Cell Proliferation Assay | To determine the cytotoxic/cytostatic effects on cancer cell lines. | IC50 (half-maximal inhibitory concentration). |
| Enzyme Inhibition Assay | To quantify the inhibitory activity against a specific enzyme target. | Ki (inhibition constant). |
| Antimicrobial Susceptibility Testing | To determine the potency against various microbial strains. | MIC (minimum inhibitory concentration). |
| Cytochrome P450 Inhibition Assay | To assess the potential for drug-drug interactions. | IC50 for major CYP isoforms. |
| hERG Channel Assay | To evaluate the risk of cardiotoxicity. | IC50 for hERG channel blockade. |
Conclusion
Summary of Key Academic Research Findings on N-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine
There are no specific academic research findings available for this compound in the reviewed scientific literature.
Broader Academic Significance and Future Research Outlook
Due to the lack of existing research, the broader academic significance of this compound has not been established. The chemical structure, containing a nitropyridine core and a difluorobenzyl group, suggests potential for investigation in medicinal chemistry. Nitropyridine derivatives have been explored for various therapeutic applications, and the inclusion of fluorine atoms in drug candidates is a common strategy to modulate metabolic stability and binding affinity.
Future research on this compound would need to begin with its chemical synthesis and characterization. Subsequent studies could then explore its potential biological activities, for instance, as an antimicrobial, anticancer, or anti-inflammatory agent, based on the known properties of related chemical scaffolds. However, without initial research data, any potential applications remain purely hypothetical.
Q & A
Advanced Research Question
- CYP450 Docking : Glide/SP docking into CYP3A4/2D6 active sites identifies nitro group oxidation as a primary metabolic pathway .
- MD Simulations : 100-ns simulations in explicit solvent (CHARMM36) quantify conformational flexibility of the benzyl group, correlating with microsomal clearance rates .
How to mitigate solubility challenges in biological assays?
Basic Research Question
- Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions, achieving >1 mM solubility in PBS .
- Nanoprecipitation : Formulate with poloxamer 407 to enhance aqueous dispersion (PDI <0.2, Z-average ~150 nm) .
What crystallographic techniques resolve hydrogen-bonding networks?
Advanced Research Question
- Single-Crystal XRD : Space group P1̄ with Z’=2 (as in analogous difluorobenzamides) reveals N–H···O/N hydrogen bonds (2.8–3.2 Å) .
- Hirshfeld Surface Analysis : Quantifies F···H (12%) and O···H (9%) interactions, guiding polymorph screening .
How do reaction solvents affect nitro group reduction during catalysis?
Advanced Research Question
- Polar Aprotic Solvents : DMF or DMSO stabilize nitro groups against Pd/C-mediated reduction, unlike protic solvents (e.g., MeOH) .
- Additives : 2,6-Lutidine (10 mol%) suppresses acid-catalyzed decomposition in H₂O-containing systems .
What strategies validate target engagement in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
